2-Hydroxyacetyl-7-acetylxanthone

Description

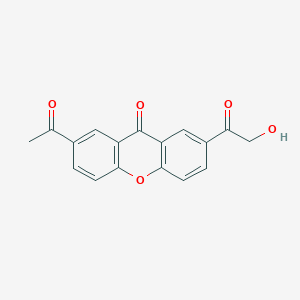

Structure

2D Structure

3D Structure

Properties

CAS No. |

125769-47-3 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

2-acetyl-7-(2-hydroxyacetyl)xanthen-9-one |

InChI |

InChI=1S/C17H12O5/c1-9(19)10-2-4-15-12(6-10)17(21)13-7-11(14(20)8-18)3-5-16(13)22-15/h2-7,18H,8H2,1H3 |

InChI Key |

QLBNFGXELMSQPL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)CO |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)CO |

Synonyms |

2-hydroxyacetyl-7-acetyl-9H-xanthen-9-one 2-hydroxyacetyl-7-acetyl-xanthone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxyacetyl 7 Acetylxanthone

Retrosynthetic Analysis of 2-Hydroxyacetyl-7-acetylxanthone

A retrosynthetic analysis of this compound (I) reveals several possible disconnection points. The most logical approach involves disconnecting the acetyl and hydroxyacetyl groups, leading back to a core xanthone (B1684191) structure. This can be envisioned through a Friedel-Crafts acylation-type disconnection. Further deconstruction of the central pyranone ring of the xanthone core would lead to simpler aromatic precursors, such as a substituted benzophenone (B1666685) or a diaryl ether, which are common starting points for xanthone synthesis. However, a more practical synthesis, as has been reported, builds upon a pre-formed xanthene ring system. This forward-thinking synthetic strategy simplifies the process by focusing on the functionalization of the xanthene core.

Detailed Synthetic Pathways to this compound

Research has detailed the successful synthesis of this compound from xanthene via a four-step process, with two alternative approaches for the initial acylation step. nih.gov

The primary synthetic route commences with the precursor xanthene. nih.gov The key steps involve the introduction of acetyl groups onto the xanthene backbone, followed by oxidation and subsequent functional group manipulation.

One of the initial and critical steps is the diacylation of xanthene. This is achieved through a Friedel-Crafts acylation reaction. Following the formation of 2,7-diacetylxanthene, the next step involves the oxidation of the central methylene (B1212753) bridge of the xanthene ring to a carbonyl group, thus forming the characteristic xanthone core. The resulting 2,7-diacetylxanthone is then subjected to regioselective bromination on one of the acetyl groups, followed by hydrolysis to yield the final this compound. nih.gov

Table 1: Synthetic Steps from Xanthene to this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Diacylation | Acetyl chloride, Aluminum chloride in CS₂ | 2,7-Diacetylxanthene |

| 2 | Oxidation | Chromium trioxide in acetic acid | 2,7-Diacetylxanthone |

| 3 | Bromination | Bromine | 2-(α-bromoacetyl)-7-acetylxanthone |

| 4 | Hydrolysis | Aqueous base | This compound |

This table summarizes the general transformation at each stage of the synthesis.

Table 2: Comparison of Acylation Methods for Xanthene

| Method | Reagents | Solvent | Noteworthy Observations |

| Approach A | Acetyl chloride, Aluminum chloride | Carbon disulfide (CS₂) | A traditional set of conditions for Friedel-Crafts acylation. |

| Approach B | Alternative acylation conditions | Not specified in abstract | Provides a comparative basis for the synthesis. nih.gov |

This table highlights the two approaches investigated for the initial acylation step.

The development of multiple synthetic pathways allows for the optimization of reaction conditions and may provide advantages in terms of reagent availability, cost, and environmental impact. researchgate.net

Derivatization Strategies for this compound

The structure of this compound, with its reactive hydroxyl and acetyl groups, presents numerous opportunities for derivatization to create a library of related compounds for further investigation.

The synthesis of structural analogues can be achieved by modifying the existing functional groups or by introducing new substituents onto the xanthone core. For instance, the terminal hydroxyl group of the 2-hydroxyacetyl moiety is a prime site for esterification or etherification to produce a range of derivatives. Similarly, the carbonyl groups of both the acetyl and hydroxyacetyl substituents can undergo reactions such as reduction to the corresponding alcohols or conversion to oximes and hydrazones.

Table 3: Potential Structural Analogues via Derivatization

| Functional Group | Reaction Type | Potential Analogue Structure |

| 2-Hydroxyacetyl (OH) | Esterification | 2-(Acyloxyacetyl)-7-acetylxanthone |

| 2-Hydroxyacetyl (OH) | Etherification | 2-(Alkoxyacetyl)-7-acetylxanthone |

| 2-Hydroxyacetyl (C=O) | Reduction | 2-(1,2-Dihydroxyethyl)-7-acetylxanthone |

| 7-Acetyl (C=O) | Reduction | 7-(1-Hydroxyethyl)-2-hydroxyacetylxanthone |

| Xanthone Core | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives |

This table outlines plausible structural analogues that could be synthesized from this compound.

Regioselective functionalization is crucial for the controlled synthesis of specific xanthone derivatives. In the context of this compound, the electronic nature of the existing substituents directs the position of further electrophilic aromatic substitution reactions. The carbonyl groups are deactivating and meta-directing, while the ether oxygen of the xanthone core is activating and ortho-, para-directing. This interplay of directing effects can be exploited to introduce new functional groups at specific positions on the aromatic rings. For instance, nitration or halogenation would be expected to occur at positions ortho to the activating ether oxygen, but the precise outcome would be influenced by the deactivating effect of the acetyl groups. Advanced catalytic methods, potentially employing transition metals, could offer more precise control over the regioselectivity of C-H functionalization on the xanthone scaffold. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyacetyl 7 Acetylxanthone

Mass Spectrometry (MS) Analysis for Molecular Formula Confirmation

While experimental mass spectrometry data for 2-Hydroxyacetyl-7-acetylxanthone is not available in the reviewed literature, predictive data can be found in chemical databases. The molecular formula of the compound is established as C₁₇H₁₂O₅. researchgate.net High-resolution mass spectrometry (HRMS) would be required to experimentally confirm this formula by providing a highly accurate mass measurement. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented in the table below. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 297.07576 |

| [M+Na]⁺ | 319.05770 |

| [M-H]⁻ | 295.06120 |

| [M+NH₄]⁺ | 314.10230 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

No experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound could be located in the public domain. IR spectroscopy would be instrumental in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), acetyl (C=O), and the xanthone (B1684191) core's ether (C-O-C) and carbonyl functionalities. UV-Vis spectroscopy would provide insights into the electronic transitions within the conjugated system of the xanthone chromophore, indicating the wavelengths of maximum absorption.

Structure Activity Relationship Sar Analysis of 2 Hydroxyacetyl 7 Acetylxanthone and Its Analogues

Design Principles for SAR Studies of Xanthones

The investigation into the structure-activity relationships (SAR) of xanthones, including derivatives like 2-Hydroxyacetyl-7-acetylxanthone, is guided by established medicinal chemistry principles. A primary strategy involves the synthesis of a variety of analogues where specific parts of the molecule are systematically altered. This allows researchers to observe corresponding changes in biological activity, thereby deducing which structural features are essential.

A key approach in modern SAR studies is computational chemistry. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to understand how a molecule's three-dimensional shape and electronic properties correlate with its biological activity. nih.gov For xanthones, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics may enhance or diminish activity. nih.gov

Molecular docking is another crucial design principle. nih.gov This computational method simulates the interaction between a small molecule (the ligand, e.g., a xanthone (B1684191) derivative) and a biological target, such as an enzyme or receptor. By predicting the preferred binding orientation and affinity, docking studies can guide the design of more potent inhibitors. For instance, in the study of xanthones as xanthine (B1682287) oxidase inhibitors, docking was used to create a more reasonable alignment of molecules for the QSAR model, as it considers the actual binding pose within the target's active site. nih.gov The synthesis and subsequent biological evaluation of the designed compounds then validate these computational predictions, completing the iterative cycle of drug design and development.

Elucidation of Key Structural Features Contributing to Biological Potency

The biological potency of xanthones is intrinsically linked to their tricyclic dibenzo-γ-pyrone core structure. However, the nature and positioning of various substituents on this scaffold are what fine-tune their specific activities. For this compound, which has demonstrated anti-inflammatory, analgesic, and antianaphylactic properties, the key structural features are the acetyl and hydroxyacetyl groups and their placement at the C-7 and C-2 positions, respectively. nih.gov

The activity of this compound is thought to be based on its structural similarity to known drugs with similar effects. nih.gov The presence of oxygen-containing functional groups is significant. For instance, studies on other xanthones, such as 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), have shown that hydroxyl groups are crucial for anti-inflammatory and antioxidant activities. mdpi.com In this compound, the hydroxyl moiety within the hydroxyacetyl group at C-2 and the carbonyl oxygen in the acetyl group at C-7 are likely critical for interacting with biological targets.

Table 1: Key Structural Features of this compound and Their Potential Roles

| Structural Feature | Position | Potential Contribution to Biological Potency |

| Xanthone Nucleus | Core | Provides the fundamental rigid scaffold for substituent orientation. |

| Hydroxyacetyl Group | C-2 | The hydroxyl and carbonyl components can act as hydrogen bond donors and acceptors, interacting with biological targets. Contributes to anti-inflammatory and analgesic activity. |

| Acetyl Group | C-7 | The carbonyl group can act as a hydrogen bond acceptor. Its electron-withdrawing nature can influence the electronic properties of the xanthone ring system. |

| Oxygen Heterocycle | Ring | The ether linkage and carbonyl group of the central pyrone ring are characteristic features of xanthones and are integral to their biological activity profile. |

Impact of Functional Group Modifications on Biological Responses

The modification of functional groups on the xanthone scaffold is a cornerstone of SAR studies, as it directly influences the compound's pharmacological profile. While specific SAR studies on derivatives of this compound are limited, research on other 2-substituted xanthones provides valuable insights into how changes at this position can affect biological responses.

For example, a study involving the synthesis of a series of 2-substituted xanthone derivatives showed that introducing different moieties at the C-2 position significantly impacted their antifungal and antibacterial activities. nih.gov In this research, derivatives containing allyl, cinnamyl, morpholine, and imidazole (B134444) groups were created. nih.gov Notably, compounds featuring encyclic amine moieties, such as morpholine, demonstrated significant efficacy against various yeasts and dermatophytes. nih.gov Furthermore, the introduction of a basic side chain, like in 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride, resulted in broad-spectrum antifungal activity and also conferred antibacterial properties. nih.gov

These findings underscore that modifying the substituent at the C-2 position can dramatically alter the biological activity of a xanthone. If the hydroxyacetyl group of this compound were to be replaced, one could anticipate a shift in its activity profile. For instance, introducing more lipophilic groups might enhance membrane permeability, while adding basic amine groups could introduce antimicrobial properties or alter its anti-inflammatory mechanism. The data from these related compounds suggest that the C-2 position is a viable site for modification to develop new xanthone derivatives with tailored biological effects.

Table 2: Impact of C-2 Position Modifications on the Biological Activity of Xanthone Derivatives

| C-2 Substituent | Resulting Biological Activity | Reference |

| Allylamino-propoxy group | Broad-spectrum antifungal and antibacterial activity | nih.gov |

| Morpholine-containing groups (on a 6-chloro-2-methylxanthone core) | Significant efficacy against yeasts and dermatophytes | nih.gov |

| Imidazole-containing groups | Antifungal activity | nih.gov |

Comparative SAR with Other Known Xanthone Derivatives

The pharmacological activities of this compound can be better understood through a comparative SAR analysis with other biologically active xanthones. The compound's reported anti-inflammatory and analgesic effects invite comparison with other xanthones known for these properties. nih.gov

For instance, many naturally occurring xanthones isolated from plants like Garcinia mangostana (mangosteen) exhibit potent anti-inflammatory effects. These compounds often possess multiple hydroxyl and prenyl groups. A key difference in this compound is the presence of acetyl and hydroxyacetyl groups instead of the more common prenyl or extensive hydroxylation patterns. This suggests that the acetyl moieties may mimic the steric or electronic properties of substituents found in other anti-inflammatory xanthones, or they may engage in different, but equally effective, interactions with inflammatory targets.

Furthermore, studies on synthetic xanthone derivatives have revealed that the introduction of specific side chains can confer potent and selective activities. For example, xanthones with aminoalkyl side chains have been shown to possess significant biological activities. While this compound does not have a nitrogen-containing side chain, the oxygen atoms in its acetyl groups provide hydrogen-bonding capabilities, a feature also common in many active-site interactions of enzyme inhibitors.

The activity of this compound was initially interpreted based on its structural analogy to other known drugs, likely including other anti-inflammatory agents. nih.gov This comparative approach is fundamental to medicinal chemistry, where structural motifs from different classes of compounds can be used to predict the potential of new molecules. The unique substitution pattern of this compound makes it a valuable scaffold for further development, distinct from the more commonly studied prenylated and hydroxylated natural xanthones.

Mechanistic Investigations of 2 Hydroxyacetyl 7 Acetylxanthone

Identification of Putative Molecular Targets

To date, specific molecular targets of 2-Hydroxyacetyl-7-acetylxanthone have not been definitively identified in published research. The initial characterization of the compound reported its antianaphylactic, analgesic, and anti-inflammatory properties. nih.gov Based on these observed biological activities, it is possible to speculate on potential, though unconfirmed, molecular targets.

For instance, its anti-inflammatory effects suggest a possible interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). These enzymes are common targets for non-steroidal anti-inflammatory drugs (NSAIDs). However, without direct experimental evidence, this remains a hypothesis. Similarly, its antianaphylactic activity points towards potential interactions with components of the mast cell degranulation pathway, such as receptors or enzymes involved in the release of histamine (B1213489) and other inflammatory mediators. Further research, including binding assays and proteomic studies, would be necessary to identify and validate any specific molecular targets.

Exploration of Intracellular Signaling Pathways Modulated by this compound

There is currently no available data from dedicated studies on the intracellular signaling pathways modulated by this compound. The reported anti-inflammatory and antianaphylactic activities suggest that the compound may influence signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the regulation of inflammatory responses.

Modulation of these pathways could, in theory, account for the observed effects of the compound. However, this is speculative and awaits experimental confirmation through techniques like western blotting, reporter gene assays, or phosphoproteomics to determine the compound's actual impact on these or other intracellular signaling events.

Biochemical Cascade Modulation

Consistent with the lack of information on its molecular targets and signaling pathways, there is no direct evidence detailing how this compound modulates specific biochemical cascades. The compound's described anti-inflammatory and analgesic effects in preclinical models suggest that it may interfere with the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins (B1171923) and leukotrienes—key mediators of inflammation and pain. nih.gov

Theoretical and Computational Chemistry Studies of 2 Hydroxyacetyl 7 Acetylxanthone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure.

For 2-Hydroxyacetyl-7-acetylxanthone, these calculations would reveal key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Other calculated parameters would include the electrostatic potential surface, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions. Dipole moment, polarizability, and various other quantum chemical descriptors can also be computed to build a comprehensive electronic profile of the molecule.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not derived from actual experimental or computational results for this specific compound.)

| Descriptor | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -987.45 | Hartrees |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored using a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies could explore its potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are relevant targets for anti-inflammatory agents, or other targets related to its observed biological activities. nih.gov The results would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the xanthone (B1684191) derivative and the amino acid residues of the receptor.

Table 2: Illustrative Molecular Docking Results of this compound with a Target Protein (Note: This data is for illustrative purposes only.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | 2 |

| TNF-alpha | -7.2 | Tyr59, Tyr119, Gly121 | 1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., anti-inflammatory IC50 values) is required. For each molecule, a set of numerical descriptors is calculated. These can be constitutional, topological, geometrical, or electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the biological activity. nih.gov

A robust QSAR model, validated through internal and external testing, could predict the anti-inflammatory or analgesic potency of other novel xanthone derivatives, guiding the synthesis of more effective analogues. nih.gov The model would highlight which structural features are most important for the desired activity.

Table 3: Example of a Simple QSAR Equation and its Statistical Parameters (Note: This is a generic example to illustrate the form of a QSAR model.)

| QSAR Model | Equation | R² | Q² | F-value |

| Anti-inflammatory Activity | log(1/IC50) = 0.75(LogP) - 0.21(HOMO) + 1.54 | 0.85 | 0.72 | 150.6 |

Where R² is the coefficient of determination, Q² is the cross-validated R², and F-value is a measure of the model's statistical significance.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules.

An MD simulation of this compound, either in a solvent like water or bound to a receptor, would reveal its conformational flexibility. The simulation would track the trajectories of all atoms, allowing for the analysis of how the molecule folds, rotates, and vibrates. This is crucial because a molecule's biological activity can be highly dependent on the specific conformations it can adopt.

When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov It can reveal how the protein and ligand adapt to each other's presence and can provide a more accurate estimation of binding free energies by accounting for entropic contributions and the presence of solvent molecules. Analysis of the simulation can identify stable intermolecular interactions and water-mediated contacts that are critical for binding. nih.gov

Table 4: Representative Data from a Molecular Dynamics Simulation Analysis (Note: This table presents typical outputs from an MD simulation study and is not specific to this compound.)

| Simulation Parameter | Description | Typical Value/Observation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating stability. | Ligand RMSD < 2 Å suggests a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position, indicating flexibility. | High RMSF in certain loops of the protein may indicate conformational changes upon ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | An occupancy > 50% often indicates a stable and important hydrogen bond. |

Potential Research Applications and Future Perspectives

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a particular protein or pathway. Given the observed anti-inflammatory activity of 2-Hydroxyacetyl-7-acetylxanthone, it holds potential for development as a chemical probe to investigate the mechanisms of inflammation. nih.gov Its ability to be synthesized in a laboratory setting provides a distinct advantage for creating derivatives and tagged versions (e.g., with fluorescent or biotin (B1667282) labels) to identify its specific molecular targets.

The anti-inflammatory effects of many xanthone (B1684191) derivatives are attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Future research could focus on utilizing this compound to dissect these pathways. For instance, its specific protein binding partners within inflammatory cells could be identified through techniques like affinity chromatography or photoaffinity labeling. Such studies would not only elucidate the compound's mechanism of action but also provide valuable insights into the broader biology of inflammation.

Contribution to the Understanding of Xanthone Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of this compound, with its specific substitution pattern, can contribute to the broader understanding of the xanthone pharmacophore for anti-inflammatory activity.

The general structure-activity relationship (SAR) studies of xanthones have highlighted the importance of the type and position of substituents on the xanthone core for their biological effects. researchgate.netnih.gov The presence of hydroxyl and acetyl groups in this compound is significant. The hydroxyacetyl group at the 2-position and the acetyl group at the 7-position provide specific electronic and steric properties that likely govern its interaction with biological targets.

By comparing the activity of this compound with other xanthone derivatives, researchers can delineate the key features of the pharmacophore responsible for its anti-inflammatory and analgesic effects. For example, the relative importance of the hydroxyl group, the acetyl groups, and their specific locations on the xanthone scaffold can be systematically investigated. This knowledge is crucial for refining computational models of xanthone-receptor interactions and for the future design of more potent and selective xanthone-based drugs. nih.gov

Basis for Rational Design of Novel Xanthone Derivatives

The documented biological activities of this compound make it a valuable starting point, or "hit compound," for a rational drug design campaign. nih.gov The goal of such a campaign would be to develop novel xanthone derivatives with improved potency, selectivity, and pharmacokinetic properties.

The process of rational design would involve systematically modifying the structure of this compound and evaluating the effects of these modifications on its biological activity. For instance, the hydroxyacetyl and acetyl side chains could be altered in various ways, such as changing their length, branching, or replacing them with other functional groups. The xanthone core itself could also be modified, for example, by introducing additional substituents or by replacing the oxygen atom with other heteroatoms.

Table 1: Potential Modifications of this compound for Rational Drug Design

| Structural Position | Original Group | Potential Modifications | Rationale for Modification |

| Position 2 | -C(O)CH₂OH | Esterification, Etherification, Replacement with other acyl groups | To modulate solubility, metabolic stability, and target binding |

| Position 7 | -C(O)CH₃ | Chain extension, Introduction of cyclic moieties, Replacement with other functional groups | To explore steric and electronic requirements for activity |

| Xanthone Core | Unsubstituted | Introduction of halogens, nitro groups, or amino groups | To alter electronic properties and potentially introduce new binding interactions |

Emerging Research Areas for this compound Investigation

While the initial research on this compound focused on its anti-inflammatory and analgesic properties, the broad therapeutic potential of the xanthone class suggests that this compound and its derivatives could be investigated in other disease contexts. nih.govmdpi.com

Xanthones have shown promise as anticancer, antimicrobial, antiviral, and antidiabetic agents. mdpi.comnih.gov Therefore, an emerging research area would be to screen this compound and newly synthesized derivatives for activity in these other therapeutic areas. For example, its potential as an inhibitor of α-glucosidase could be explored for the management of diabetes, a known application for some xanthone derivatives. nih.gov

Furthermore, the connection between chronic inflammation and neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. nih.gov The anti-inflammatory properties of this compound suggest that it could be a candidate for investigation in neuroinflammatory models. Future studies could explore its ability to cross the blood-brain barrier and modulate inflammatory processes in the central nervous system.

The development of novel synthetic methodologies to create a diverse library of derivatives based on the this compound scaffold will be crucial for exploring these emerging research areas. researchgate.net Such efforts will undoubtedly expand the therapeutic potential of this intriguing class of compounds.

Q & A

Basic Research Question

- Carrageenin-induced edema in rats : Measures paw volume changes over 3–6 hours post-carrageenin injection, with dose-dependent inhibition as a key endpoint .

- Passive cutaneous anaphylaxis (PCA) test : Quantifies Evans blue dye leakage in rat skin after antigen challenge to evaluate mast cell stabilization.

- Anaphylactic shock models : Monitor mortality rates and histamine release in sensitized rats.

Experimental Design Tip : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and statistical power analysis to ensure sample size adequacy .

How can computational methods elucidate the structural basis of its bioactivity?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like histamine H1 receptors or COX-2. Focus on hydrogen bonding and hydrophobic interactions involving the acetyl and hydroxyl groups .

- SAR studies : Synthesize analogs (e.g., replacing acetyl groups with methyl or benzyl) and compare bioactivity data to identify critical substituents.

- DFT calculations : Analyze electron density maps to assess stability of tautomeric forms or reactive intermediates .

How to resolve discrepancies in reported bioactivity data across studies?

Advanced Research Question

Discrepancies may arise from:

- Purity variations : Validate compound identity via HPLC (>95% purity) and NMR (δ 2.3 ppm for acetyl protons) .

- Assay conditions : Standardize incubation times (e.g., 24h vs. 48h for cytotoxicity assays) and solvent controls (DMSO concentration ≤0.1%).

- Model differences : Compare results across species (e.g., murine vs. human cell lines) and adjust endpoints (IC50 vs. ED50) .

Data Analysis : Apply meta-analysis tools to harmonize datasets and identify confounding variables .

What advanced analytical techniques are critical for confirming structural identity and purity?

Basic Research Question

- NMR spectroscopy : Assign peaks for acetyl (¹H: δ 2.3–2.5 ppm; ¹³C: δ 20–22 ppm) and hydroxyl protons (¹H: δ 5.5–6.0 ppm).

- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 313.08 (C₁₆H₁₂O₆).

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of substituents .

Reporting Standards : Include full spectroscopic data in supplementary materials per journal requirements .

How to design cytotoxicity studies to evaluate its anticancer potential?

Advanced Research Question

- Cell line selection : Use leukemia (K562) or solid tumor models (e.g., MCF-7) with IC50 as the primary endpoint.

- Dose-response curves : Test concentrations from 1–100 μM, with triplicate wells and 72h incubation .

- Mechanistic assays : Combine with apoptosis markers (Annexin V/PI staining) and ROS detection probes.

Safety Protocol : Adhere to biosafety level 2 guidelines, including PPE (gloves, masks) and chemical waste segregation .

What strategies improve its bioavailability for in vivo applications?

Advanced Research Question

- Solubility enhancement : Use co-solvents (e.g., Cremophor EL) or nanoformulations (liposomes) .

- Prodrug design : Synthesize phosphate esters of the hydroxyl group for improved aqueous solubility.

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .

How to evaluate synergistic effects with existing therapeutics?

Advanced Research Question

- Combinatorial assays : Test with standard drugs (e.g., doxorubicin) using Chou-Talalay’s combination index (CI).

- Transcriptomic analysis : Perform RNA-seq to identify pathways modulated by the combination (e.g., apoptosis vs. autophagy) .

- In vivo validation : Use xenograft models with dual-treatment cohorts and monitor tumor regression rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.